Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate
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Description
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate is a useful research compound. Its molecular formula is C12H14N2O6 and its molecular weight is 282.252. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate is involved in the synthesis and characterization of various compounds. For example, it was used in the synthesis of nitracaine, where it was synthesized via transesterification (Power et al., 2014).
Photopolymerization
- This compound has been explored in the context of photopolymerization. A study proposed a similar compound as a photoiniferter, decomposing under UV irradiation to generate corresponding radicals, indicating potential use in photopolymerization processes (Guillaneuf et al., 2010).
Antibacterial Activity
- Research has also been conducted on compounds similar to this compound for their potential antibacterial properties. For example, zinc complexes of benzothiazole-derived Schiff bases, including similar compounds, showed promising antibacterial activity (Chohan et al., 2003).
Antimicrobial and Antifungal Activity
- Similar compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Schiff base ligands derived from thiazole and methoxyphenol showed moderate activity against various bacteria and fungi (Vinusha et al., 2015).
Topoisomerase-I Targeting and Cytotoxicity
- In cancer research, derivatives of this compound have been synthesized and assessed for their TOP1-targeting activity and cytotoxicity, indicating potential applications in cancer treatment (Singh et al., 2003).
Properties
IUPAC Name |
methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-7(11(15)19-2)13-10-8(12(16)20-3)5-4-6-9(10)14(17)18/h4-7,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXZLVZTZZPHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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